molecular formula C15H24BrNZn B14900785 4-[(Di-n-butylamino)methyl]phenylZinc bromide

4-[(Di-n-butylamino)methyl]phenylZinc bromide

Cat. No.: B14900785
M. Wt: 363.6 g/mol
InChI Key: AYPUQNPZXFHIQD-UHFFFAOYSA-M
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Description

4-[(Di-n-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Di-n-butylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-n-butylamino)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Di-n-butylamino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium or nickel catalysts, halides, and other organometallic compounds.

    Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the organozinc compound.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-[(Di-n-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the chemical industry, it is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 4-[(Di-n-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or coupling reactions, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

    4-[(Di-n-butylamino)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.

    4-[(Di-n-butylamino)methyl]phenylboronic acid: Contains boron instead of zinc and is used in Suzuki coupling reactions.

Uniqueness

4-[(Di-n-butylamino)methyl]phenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. Its stability in THF and compatibility with various catalysts make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C15H24BrNZn

Molecular Weight

363.6 g/mol

IUPAC Name

bromozinc(1+);N-butyl-N-(phenylmethyl)butan-1-amine

InChI

InChI=1S/C15H24N.BrH.Zn/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15;;/h8-11H,3-6,12-14H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

AYPUQNPZXFHIQD-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)CC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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